An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodobenzonitrile
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a nitrile group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This trifunctional scaffold allows for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a key feature, enabling regioselective modifications, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Bromo-2-iodobenzonitrile, with a focus on its applications in drug discovery and development.
Core Chemical and Physical Properties
5-Bromo-2-iodobenzonitrile is typically a white to pale cream or orange-green powder or crystalline solid at room temperature.[1][2][3] A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrIN | [3][4] |
| Molecular Weight | 307.92 g/mol | [2][4] |
| Appearance | White to pale cream/orange-green powder to crystal | [1][2][3] |
| Melting Point | 119.5 - 125.5 °C | [3] |
| Assay (by GC) | ≥98.0% | [3] |
| CAS Number | 121554-10-7 | [3][4] |
| InChI Key | JIGKPMMZNMQXDL-UHFFFAOYSA-N | [3] |
| SMILES | BrC1=CC(C#N)=C(I)C=C1 | [3] |
| Storage | Store at room temperature or -20°C, protected from light. | [4] |
| Sensitivity | Light sensitive | [5] |
Experimental Protocols
Synthesis of 5-Bromo-2-iodobenzonitrile
A common and effective method for the synthesis of 5-Bromo-2-iodobenzonitrile involves a Sandmeyer reaction starting from 2-amino-5-bromobenzonitrile. This multi-step process first converts the primary aromatic amine to a diazonium salt, which is then substituted with iodine.
Reaction Scheme:
Caption: Synthesis of 5-Bromo-2-iodobenzonitrile via Sandmeyer Reaction.
Detailed Methodology:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using thin-layer chromatography (TLC).
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-iodobenzonitrile in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: Chemical shifts are referenced to the solvent peaks.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
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Key Expected Peaks: Aromatic C-H stretching, C≡N stretching (around 2220-2260 cm⁻¹), and C-Br/C-I stretching in the fingerprint region.
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Expected Molecular Ion (M⁺): m/z corresponding to the molecular weight of 5-Bromo-2-iodobenzonitrile, showing a characteristic isotopic pattern due to the presence of bromine.
-
Reactivity and Applications in Drug Development
The synthetic utility of 5-Bromo-2-iodobenzonitrile is largely defined by the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and therefore more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond.[6] This allows for selective functionalization at the 2-position, while leaving the bromine at the 5-position available for subsequent transformations.
Selective Cross-Coupling Reactions:
Caption: Selective cross-coupling reactions of 5-Bromo-2-iodobenzonitrile.
This selective reactivity is highly advantageous in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. By carefully choosing the reaction conditions, chemists can introduce a variety of substituents at the 2-position via Suzuki, Sonogashira, or Heck couplings, while retaining the bromine atom for a second, different cross-coupling reaction. This stepwise approach is crucial for building intricate molecular scaffolds found in many biologically active compounds.
Safety and Handling
5-Bromo-2-iodobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. A comprehensive Safety Data Sheet (SDS) should be consulted before use for detailed information on handling, storage, and emergency procedures.
Conclusion
5-Bromo-2-iodobenzonitrile is a highly versatile and valuable building block for organic synthesis. Its distinct physical and chemical properties, particularly the differential reactivity of its carbon-halogen bonds, provide a powerful tool for the construction of complex and diverse molecular structures. The detailed experimental protocols and reactivity profile presented in this guide are intended to support researchers, scientists, and drug development professionals in harnessing the full potential of this important chemical intermediate for the advancement of their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromo-2-iodobenzonitrile | 121554-10-7 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. 5-Bromo-2-iodobenzonitrile, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. usbio.net [usbio.net]
- 5. 5-Bromo-2-iodobenzonitrile, 98+% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
